molecular formula C22H18BrNO4 B5069078 2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B5069078
M. Wt: 440.3 g/mol
InChI Key: MDIHIXPXADZLKO-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps. One common approach is to start with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The final step involves the coupling of this intermediate with 2-methoxydibenzo[b,d]furan-3-amine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4/c1-13-7-8-19(16(23)9-13)27-12-22(25)24-17-11-20-15(10-21(17)26-2)14-5-3-4-6-18(14)28-20/h3-11H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIHIXPXADZLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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